molecular formula C7H8BrFN2 B12076007 1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-amine

1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-amine

Cat. No.: B12076007
M. Wt: 219.05 g/mol
InChI Key: ISKOLSARSYTWAP-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-amine is a chemical compound with the molecular formula C7H8BrFN2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of bromine and fluorine atoms in the pyridine ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-amine typically involves the halogenation of a pyridine derivative followed by amination. One common method is the bromination of 2-fluoropyridine, followed by the introduction of an ethanamine group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

Major Products

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and reduced amine or alcohol derivatives.

Scientific Research Applications

1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound is used in the development of new materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors by acting as an inhibitor or activator, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone
  • 2-(5-fluoropyridin-3-yl)ethan-1-amine
  • 1-(3-Bromo-5-fluoropyridin-2-yl)ethanone
  • 1-(2-fluoropyridin-3-yl)ethan-1-amine

Uniqueness

1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-amine is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H8BrFN2

Molecular Weight

219.05 g/mol

IUPAC Name

1-(5-bromo-2-fluoropyridin-3-yl)ethanamine

InChI

InChI=1S/C7H8BrFN2/c1-4(10)6-2-5(8)3-11-7(6)9/h2-4H,10H2,1H3

InChI Key

ISKOLSARSYTWAP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N=CC(=C1)Br)F)N

Origin of Product

United States

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